4-((E)-1-{2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE
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Overview
Description
4-((E)-1-{2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound with a unique structure that includes bromobenzyl, methoxyphenyl, and oxazol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-1-{2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves multiple steps. One common route includes the reaction of 4-bromobenzyl alcohol with 3-methoxyphenylacetic acid under specific conditions to form an intermediate compound. This intermediate is then reacted with 4-methylphenyl isocyanate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-((E)-1-{2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium cyanide in ethanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-((E)-1-{2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((E)-1-{2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl alcohol: Shares the bromobenzyl group but lacks the oxazol and methoxyphenyl groups.
4-Bromobenzyloxybenzaldehyde: Contains the bromobenzyl and benzaldehyde groups but differs in structure and properties.
Uniqueness
4-((E)-1-{2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
(4E)-4-[[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO4/c1-16-6-10-18(11-7-16)24-27-21(25(28)31-24)14-19-4-3-5-22(29-2)23(19)30-15-17-8-12-20(26)13-9-17/h3-14H,15H2,1-2H3/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLCAMAQYVGEKG-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C(=CC=C3)OC)OCC4=CC=C(C=C4)Br)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=C(C(=CC=C3)OC)OCC4=CC=C(C=C4)Br)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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